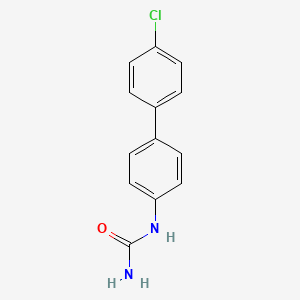![molecular formula C8H10F3N3 B1419467 1-Méthyl-3-(trifluorométhyl)-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 794451-94-8](/img/structure/B1419467.png)
1-Méthyl-3-(trifluorométhyl)-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
“1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a chemical compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The compound is characterized by its unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of this compound involves several steps. One reported method involves the use of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . The reaction conditions include the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to effect decarboxylation to the CF3 radical .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the introduction of various bio-relevant functional groups to pyridine . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines, qui comprennent le composé en question, sont largement utilisées dans l'industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques . On pense que les activités biologiques de ces dérivés sont dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques de la partie pyridine .
Applications vétérinaires
Les dérivés de trifluorométhylpyridine trouvent également une application dans l'industrie vétérinaire . Deux produits vétérinaires contenant la partie trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché .
Synthèse de réseaux métallo-organiques (MOFs)
Les trifluorométhylpyridines peuvent être utilisées dans la synthèse de réseaux métallo-organiques (MOFs) . Les MOFs sont des composés constitués d'ions métalliques ou d'agrégats coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles.
Synthèse de sels de méthiodide
Les trifluorométhylpyridines peuvent être utilisées dans la synthèse de sels de méthiodide . Les sels de méthiodide sont souvent utilisés en chimie médicinale en raison de leur haute solubilité et de leur stabilité.
Activité fongicide
Le dérivé de pyridine substitué par un trifluorométhyle s'est avéré présenter une activité fongicide supérieure à celle du chlore et d'autres dérivés . Cela en fait un composé précieux dans le développement de nouveaux fongicides.
Synthèse de fluazinam
Le 2,3,5-DCTF, un dérivé de pyridine substitué par un trifluorométhyle, est utilisé dans la synthèse du fluazinam . Le fluazinam est un fongicide à large spectre utilisé pour lutter contre un large éventail de champignons dans une variété de cultures.
Bloc de construction pour la condensation
Les dérivés de pyridine substitués par un trifluorométhyle peuvent être utilisés comme blocs de construction pour la condensation . Cela en fait des composés précieux dans la synthèse d'une large gamme de composés organiques complexes.
Orientations Futures
The future directions for the use of this compound are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethyl group in pharmaceuticals is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the development of organic compounds containing fluorine, which have made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Pharmacokinetics
The trifluoromethyl group is known to affect the biological activities and physical properties of compounds .
Result of Action
The trifluoromethyl group is known to affect the biological activities of compounds .
Action Environment
The trifluoromethyl group is known to affect the biological activities and physical properties of compounds, which could potentially be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent . Additionally, it may alter metabolic flux and metabolite levels within cells, further impacting cellular function.
Molecular Mechanism
At the molecular level, 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, its stability in various solvents and under different conditions can influence its efficacy in biochemical assays. Long-term exposure to the compound may also lead to changes in cellular responses, highlighting the importance of temporal analysis in research.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to alterations in cellular function and health.
Transport and Distribution
The transport and distribution of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJXLTUCZSZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


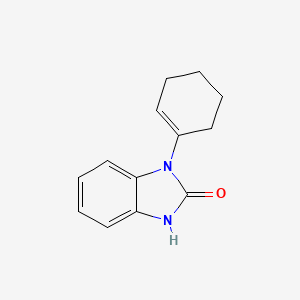

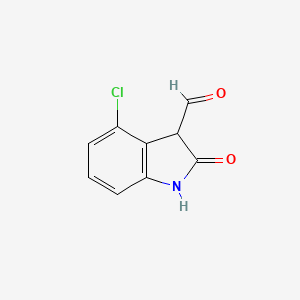
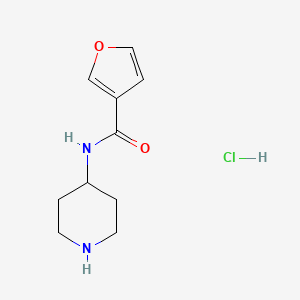


![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
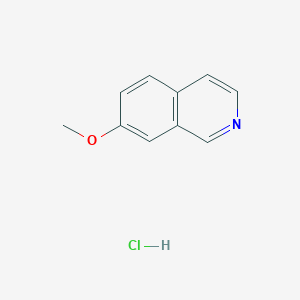
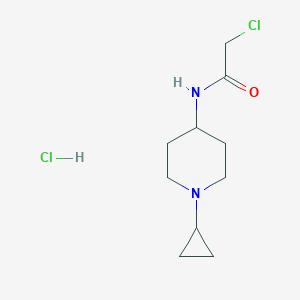
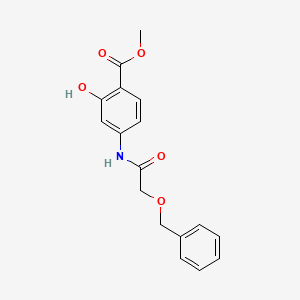
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)
